molecular formula C20H25N3O3 B6499464 N'-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide CAS No. 954042-70-7

N'-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide

Cat. No.: B6499464
CAS No.: 954042-70-7
M. Wt: 355.4 g/mol
InChI Key: RCUINCPIJLPICZ-UHFFFAOYSA-N
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Description

N’-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide is a synthetic organic compound with a complex structure. It features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain. This compound also contains a methoxyphenyl group linked to an ethanediamide backbone. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-bromopropylamine to form an intermediate, which is then coupled with 2-methoxyphenylacetic acid under amide formation conditions. The reaction conditions often involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological receptors, while the methoxyphenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{4-[3-(dimethylamino)propyl]-1-piperazinyl}propyl)-N,N-dimethylamine
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methoxyphenyl groups allows for versatile interactions in chemical and biological systems, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-23(2)16-12-10-15(11-13-16)7-6-14-21-19(24)20(25)22-17-8-4-5-9-18(17)26-3/h4-5,8-13H,6-7,14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUINCPIJLPICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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